[4-(cyclopentylmethyl)oxan-4-yl]methanol
Description
Contextualization of Oxane Derivatives in Contemporary Organic Chemistry
Oxane, also known as tetrahydropyran (B127337), is a six-membered heterocyclic ether. Its derivatives are integral to numerous areas of organic chemistry. The oxane ring is a common structural feature in a vast array of natural products and synthetic molecules with significant biological activity. nih.govmdpi.com In drug discovery, the tetrahydropyran ring is often utilized as a bioisostere for a cyclohexane (B81311) ring, offering potential advantages such as improved solubility and metabolic stability. nih.gov The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, which can be crucial for molecular recognition at biological targets. nih.gov The synthesis of substituted oxanes is an active area of research, with various methodologies being developed to control stereochemistry and introduce diverse functionalities. acs.orgnih.gov
Significance of Cyclic Alcohol Structures in Molecular Design and Chemical Biology Research
Cyclic alcohols, which feature a hydroxyl group attached to a carbocyclic or heterocyclic ring system, are fundamental building blocks in organic synthesis and play a pivotal role in chemical biology. The hydroxyl group can participate in hydrogen bonding and can be a key pharmacophoric feature. nih.gov Furthermore, it serves as a versatile functional handle for further chemical modifications. The conformational constraints imposed by the ring structure can pre-organize the molecule for binding to a specific biological target, potentially leading to higher affinity and selectivity. The stereochemistry of the hydroxyl group on the ring is often critical for biological activity.
Overview of Academic Research Objectives for [4-(cyclopentylmethyl)oxan-4-yl]methanol
While specific academic research exclusively focused on this compound is not extensively documented in publicly available literature, the structural features of the molecule suggest several potential research objectives. These would likely include:
Synthesis and Characterization: Developing efficient and stereocontrolled synthetic routes to access the compound and its analogs. Full characterization using modern spectroscopic techniques would be a primary goal.
Conformational Analysis: Investigating the preferred three-dimensional structure of the molecule, particularly the orientation of the cyclopentylmethyl and hydroxymethyl groups on the oxane ring. libretexts.org
Biological Screening: Evaluating the compound for a range of biological activities, drawing inspiration from the known activities of other oxane and cyclopentyl-containing molecules, such as anticancer, antiviral, or as modulators of specific enzymes or receptors. acs.orgnih.gov
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the compound to understand how changes in the cyclopentyl group, the oxane ring, or the linker affect its properties and biological activity.
Current Landscape of Scholarly Inquiry on Structurally Related Oxane and Cyclopentyl-Substituted Compounds
The scientific literature contains a wealth of information on compounds that are structurally related to this compound.
Oxane Derivatives in Medicinal Chemistry: The tetrahydropyran (oxane) motif is prevalent in many approved drugs and clinical candidates. nih.gov Its ability to modulate physicochemical properties like lipophilicity and metabolic stability makes it a valuable tool for medicinal chemists. Research is ongoing to explore new methods for the synthesis of complex oxane derivatives and to understand their influence on pharmacological profiles. nih.govnih.gov
Cyclopentyl-Substituted Heterocycles: The cyclopentyl group is another common substituent in bioactive molecules. It can provide a degree of conformational rigidity and lipophilicity that can be favorable for binding to biological targets. Research on cyclopentyl-substituted heterocycles has led to the discovery of potent agents with a variety of biological activities, including antiviral and anticancer properties. acs.org For instance, carbocyclic nucleoside analogues containing a cyclopentene (B43876) ring have shown significant antiviral activity. thegoodscentscompany.com
The table below provides a summary of key data for related compounds, which can serve as a reference for predicting the properties of this compound.
| Property | (Oxan-4-yl)methanol nih.gov | Cyclopentanemethanol nih.govsigmaaldrich.com |
| CAS Number | 14774-37-9 | 3637-61-4 |
| Molecular Formula | C6H12O2 | C6H12O |
| Molecular Weight | 116.16 g/mol | 100.16 g/mol |
| IUPAC Name | (Oxan-4-yl)methanol | Cyclopentylmethanol |
| Boiling Point | Not available | 161-163 °C |
| Spectroscopic Data | Available (NMR, IR, MS) | Available (NMR, IR, MS) |
Identification of Key Research Gaps and Emerging Challenges Pertinent to this compound
The primary research gap concerning this compound is the lack of specific studies on the compound itself. While the broader classes of oxane derivatives and cyclopentyl-substituted compounds are well-explored, this particular combination of structural features remains largely uninvestigated in the public domain.
Key Research Gaps:
Synthesis and Characterization: There is no published, detailed experimental procedure for the synthesis of this compound. Consequently, its full spectroscopic characterization (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is not publicly available.
Biological Activity Profile: The biological activity of this specific compound has not been reported. Its potential as a therapeutic agent or a research tool is therefore unknown.
Conformational Analysis: A detailed study of the conformational preferences of the molecule is lacking. Understanding the steric and electronic interactions between the bulky cyclopentylmethyl group and the hydroxymethyl group at the C4 position of the oxane ring would be crucial for understanding its reactivity and potential biological interactions. libretexts.org
Structure-Activity Relationships (SAR): Without a known biological activity, no SAR studies have been conducted.
Emerging Challenges:
Stereoselective Synthesis: A significant challenge in the synthesis of this compound would be the control of stereochemistry, particularly if chiral centers are introduced.
Predicting Biological Targets: In the absence of any screening data, predicting the most likely biological targets for this molecule is challenging, though insights can be drawn from structurally similar compounds.
Understanding Polysubstitution Effects: The 4,4-disubstituted pattern on the oxane ring presents a challenge in predicting the conformational behavior and its impact on the molecule's properties, as the steric hindrance can be significant. nih.gov
Structure
3D Structure
Properties
CAS No. |
1481102-04-8 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
[4-(cyclopentylmethyl)oxan-4-yl]methanol |
InChI |
InChI=1S/C12H22O2/c13-10-12(5-7-14-8-6-12)9-11-3-1-2-4-11/h11,13H,1-10H2 |
InChI Key |
FJTNDKBMQHALMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2(CCOCC2)CO |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways
Retrosynthetic Analysis of [4-(cyclopentylmethyl)oxan-4-yl]methanol
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors.
Identification of Key Disconnections and Strategic Synthetic Precursors
The structure of this compound features a tetrahydropyran (B127337) ring substituted at the C4 position with both a cyclopentylmethyl and a hydroxymethyl group, creating a quaternary carbon center. A logical retrosynthetic approach involves disconnecting the C-O-C ether bonds of the oxane ring. This leads to a key acyclic precursor: a substituted 1,5-diol.
Specifically, the primary disconnection of the two ether linkages in the target molecule reveals 2-(cyclopentylmethyl)-2-(hydroxymethyl)pentane-1,5-diol as a strategic synthetic precursor. The formation of the oxane ring could then be achieved via an intramolecular cyclodehydration of this diol. nih.gov
Further disconnection of this diol precursor is necessary to identify simpler starting materials. The quaternary carbon suggests several potential bond formations:
A Michael Addition Approach: An oxa-Michael reaction is a powerful strategy for forming tetrahydropyran rings. whiterose.ac.uk In a retrosynthetic sense, this would involve a precursor such as a δ-hydroxy-α,β-unsaturated ester. The intramolecular conjugate addition of the hydroxyl group would form the ring, followed by reduction of the ester to the required hydroxymethyl group.
A Prins Cyclization-Based Approach: The Prins reaction, the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, is a robust method for synthesizing substituted tetrahydropyrans. organic-chemistry.orgbeilstein-journals.org While classic Prins reactions typically yield 4-hydroxytetrahydropyrans, variants can be envisioned to construct more complex substitution patterns. rsc.org A silyl (B83357) enol ether Prins cyclization, for instance, has been shown to effectively create quaternary centers. acs.org
An Aldol-Type Condensation Strategy: Tandem reactions involving Aldol (B89426) or Knoevenagel condensations followed by an intramolecular Michael addition can produce highly substituted tetrahydropyran-4-ones, which could serve as advanced intermediates. acs.org Subsequent reduction and functional group manipulation would be required to arrive at the target molecule.
Based on these analyses, the synthesis could strategically begin from precursors like cyclopentylacetic acid derivatives, malonic esters, or suitably substituted homoallylic alcohols and aldehydes, which are then elaborated into the key 1,5-diol intermediate or other cyclization precursors.
Considerations for Stereochemical Control and Enantioselective Approaches in Target Molecule Synthesis
The target molecule, this compound, is achiral. However, the synthesis of substituted tetrahydropyrans frequently requires precise control over stereochemistry, as many biologically active molecules containing this core are chiral. whiterose.ac.uk Should the synthesis of chiral analogs of the target molecule be desired, several enantioselective strategies are available.
The stereochemical outcome of cyclization reactions can be directed by either the substrate or the catalyst.
Substrate Control: Using a precursor that already contains a stereocenter can influence the stereochemistry of the newly formed ring. For example, the cyclization of chiral δ-hydroxy alkenes can proceed with high diastereoselectivity. mdpi.comcore.ac.uk
Catalyst Control: The use of chiral catalysts is a powerful method for achieving enantioselectivity. Chiral Brønsted acids, such as confined imino-imidodiphosphates (iIDP) or chiral phosphoric acids (CPA), have been successfully employed in asymmetric Prins cyclizations and oxa-Michael reactions. whiterose.ac.uk These catalysts can create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. The development of asymmetric methodologies provides access to novel and biologically relevant molecules. whiterose.ac.uk
While not strictly necessary for the synthesis of the specified achiral target, these considerations are paramount in the broader context of medicinal chemistry and natural product synthesis where specific stereoisomers are often required.
Synthetic Approaches to the Oxane Ring System
The construction of the oxane ring is the pivotal step in the synthesis of this compound. Intramolecular cyclization is the most direct and widely used approach.
Intramolecular Cyclization Protocols for Tetrahydropyran Derivatives
A variety of intramolecular reactions can be employed to form the tetrahydropyran ring from a suitably functionalized acyclic precursor. Key methods include:
Cyclodehydration of 1,5-Diols: The direct acid-catalyzed cyclization of 1,5-diols, such as the proposed precursor 2-(cyclopentylmethyl)-2-(hydroxymethyl)pentane-1,5-diol, is a straightforward method for forming the oxane ring. nih.gov
Intramolecular Hydroalkoxylation of Alkenols: An unsaturated alcohol can be cyclized via the addition of the hydroxyl group across the double bond. This reaction can be promoted by acids or, more commonly, transition metal catalysts. mdpi.comorganic-chemistry.org
Oxa-Michael Cyclization: The intramolecular conjugate addition of a hydroxyl group onto an electron-deficient alkene (e.g., an α,β-unsaturated ester or ketone) is a highly effective method for ring closure. whiterose.ac.ukacs.org
Prins Cyclization: This reaction involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, initiating a cyclization to form the tetrahydropyran ring. organic-chemistry.orgrsc.org
Acid catalysis is a common feature in many oxane synthesis protocols. Both Brønsted and Lewis acids are used to promote cyclization through the activation of key functional groups.
The Prins cyclization, for example, relies on an acid to activate the carbonyl group of an aldehyde, which then reacts with the homoallylic alcohol to generate a key oxocarbenium ion intermediate. organic-chemistry.orgrsc.org This intermediate then undergoes intramolecular attack by the alkene to close the ring. The stereoselectivity of this process is often high, proceeding through a chair-like transition state. rsc.org Similarly, the direct cyclodehydration of 1,5-diols is typically carried out under acidic conditions. nih.gov Heteropoly acids like H₃PW₁₂O₄₀ have proven to be effective and reusable catalysts for this transformation. nih.gov
The table below summarizes various acid catalysts and their applications in tetrahydropyran synthesis.
| Catalyst | Type | Application Example | Reference(s) |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Cyclization of vinylsilyl alcohols | mdpi.comcore.ac.uk |
| Trifluoroacetic Acid (TFA) | Brønsted Acid | Prins cyclization | beilstein-journals.org |
| Phosphomolybdic Acid (PMA) | Brønsted Acid | Prins cyclization in aqueous media | organic-chemistry.orgorganic-chemistry.org |
| Perrhenic Acid (O₃ReOH) | Brønsted Acid | Prins cyclization of chlorohomoallylic alcohols | rsc.org |
| Tin(IV) Chloride (SnCl₄) | Lewis Acid | Prins cyclization for natural product synthesis | beilstein-journals.org |
| Bismuth(III) Chloride (BiCl₃) | Lewis Acid | Microwave-assisted Prins cyclization | beilstein-journals.org |
| Lanthanide Triflates (e.g., Ln(OTf)₃) | Lewis Acid | Intramolecular hydroalkoxylation of hydroxyalkenes | organic-chemistry.org |
Transition metal catalysis offers mild and selective methods for constructing the oxane ring, often with high functional group tolerance. A primary application is the intramolecular hydroalkoxylation of unactivated alkenes, a process that can be challenging with acid catalysis alone.
These reactions provide an atom-economical route to cyclic ethers. The catalyst activates either the hydroxyl group or the alkene, facilitating the ring-closing C-O bond formation. High yields and stereoselectivity can be achieved, as demonstrated in the synthesis of complex natural products. manchester.ac.uknih.govox.ac.uk For instance, palladium(II)-mediated alkoxycarbonylation of hydroxy alkenes has been used to construct highly functionalized tetrahydropyrans en route to the marine natural product phorboxazole A. nih.gov
The table below highlights several transition metal catalysts used in the synthesis of tetrahydropyran rings.
| Catalyst System | Metal | Transformation | Reference(s) |
| Platinum Catalysts | Platinum | Intramolecular hydroalkoxylation of hydroxy olefins | organic-chemistry.org |
| Gold Catalysts | Gold | Intramolecular hydroalkoxylation of γ- and δ-hydroxy allenes | organic-chemistry.org |
| Cobalt(salen) Complex | Cobalt | Intramolecular hydroalkoxylation of unactivated olefins | organic-chemistry.org |
| Copper(I)-Xantphos | Copper | Intramolecular hydroalkoxylation of unactivated terminal alkenes | organic-chemistry.org |
| Palladium(II) Acetate | Palladium | Intramolecular alkoxycarbonylation of hydroxy alkenes | nih.gov |
| Osmium Tetroxide (catalytic) | Osmium | Oxidative cyclization of diols | manchester.ac.uknih.govox.ac.uk |
| Manganese Pincer Complex | Manganese | Catalytic coupling of diols and secondary alcohols/ketones | acs.org |
Other Catalytic and Non-Catalytic Cyclization Strategies
Beyond mainstream methods, several other catalytic and non-catalytic cyclization strategies are instrumental in the synthesis of the oxane (tetrahydropyran) core. The Prins cyclization, a powerful acid-catalyzed reaction, stands out for its ability to form tetrahydropyran rings from a homoallylic alcohol and an aldehyde. nih.govbeilstein-journals.org This reaction can be promoted by various Lewis acids, such as indium(III) triflate (In(OTf)₃) or tin(IV) chloride (SnCl₄), and Brønsted acids like triflic acid or even solid-supported acids like Amberlyst® 15. nih.govbeilstein-journals.org The choice of catalyst can influence the stereochemical outcome and functional group tolerance of the reaction. For instance, using In(OTf)₃ with trimethylsilyl (B98337) halide as an additive can overcome issues of epimerization, leading to cis-4-halo-2,6-disubstituted tetrahydropyrans. nih.gov
Non-catalytic, or rather metal-free, conditions have also been explored. For example, Brønsted acids like perchloric acid (HClO₄) supported on silica (B1680970) have been used to catalyze the intramolecular cyclization of N-Cbz-protected diazoketones to form oxazinanones, which are structurally related to the oxane core. frontiersin.orgresearchgate.net This highlights the potential for acid-catalyzed cyclizations without the need for metal catalysts. Another significant strategy is the intramolecular oxa-Michael reaction, which involves the cyclization of an alcohol onto an α,β-unsaturated thioester. This method has been developed into an asymmetric 'clip-cycle' reaction, utilizing chiral phosphoric acids as catalysts to achieve high enantioselectivity in the formation of spirocyclic tetrahydropyrans. whiterose.ac.uk
The following table summarizes various catalytic approaches for the synthesis of tetrahydropyran rings.
Table 1: Catalytic Systems for Tetrahydropyran Synthesis via Prins Cyclization
| Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|
| In(OTf)₃, TMS-halide | Homoallylic alcohol, Aldehyde | Mild Lewis acid, overcomes epimerization issues. | nih.gov |
| SnCl₄ | Homoallylic alcohol, Aldehyde | Used in the synthesis of natural products like centrolobine. | beilstein-journals.org |
| BiCl₃, Microwave | Homoallylic alcohol, Aldehyde | Provides single diastereomer of 4-chloro-cis-2,6-disubstituted tetrahydropyran. | beilstein-journals.org |
| Amberlyst® 15 | Homoallylic alcohol, Aldehyde | Heterogeneous catalyst, allows for synthesis of highly substituted THPs. | beilstein-journals.org |
Epoxide Ring-Opening Reactions as a Route to Oxane Scaffolds
Epoxide ring-opening reactions offer a versatile entry point for the synthesis of functionalized acyclic precursors that can subsequently be cyclized to form oxane scaffolds. Epoxides, being strained three-membered rings, are susceptible to nucleophilic attack, which can proceed under either acidic or basic conditions. nih.govmasterorganicchemistry.com The regioselectivity of the ring-opening is dependent on the reaction conditions and the substitution pattern of the epoxide. arkat-usa.orglibretexts.org
Under basic or nucleophilic conditions (e.g., with Grignard reagents, organolithiums, or alkoxides), the reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. masterorganicchemistry.comyoutube.com In contrast, acid-catalyzed ring-opening involves initial protonation of the epoxide oxygen, followed by nucleophilic attack. libretexts.org In this case, the nucleophile generally attacks the more substituted carbon, as the reaction proceeds through a transition state with significant carbocationic character. libretexts.org
This reactivity can be harnessed to construct precursors for oxane synthesis. For example, the reaction of a vinyl epoxide with a suitable nucleophile can generate a homoallylic alcohol derivative. nih.gov This intermediate, containing both the required hydroxyl group and an alkene, is a perfect substrate for a subsequent intramolecular cyclization reaction, such as an oxymercuration or an acid-catalyzed hydroalkoxylation, to furnish the tetrahydropyran ring. nih.gov The stereochemistry of the final cyclic product is often controlled by the stereochemistry of the starting epoxide and the nature of the cyclization reaction.
Introduction and Functionalization of the Cyclopentylmethyl Moiety
A critical phase in the synthesis of this compound is the strategic installation of the cyclopentylmethyl group onto the core structure.
Carbon-Carbon Bond Formation Strategies for Cyclopentyl Incorporation
Applications of Grignard Reagents in Alcohol Synthesis
Grignard reagents (RMgX) are highly effective nucleophiles for forming carbon-carbon bonds and are particularly well-suited for the synthesis of alcohols from carbonyl compounds. libretexts.orgorganicchemistrytutor.com A cyclopentylmethyl Grignard reagent, such as cyclopentylmethylmagnesium bromide, can be prepared by reacting the corresponding cyclopentylmethyl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgd-nb.info More recently, cyclopentyl methyl ether (CPME) has been studied as a safer and more easily recyclable solvent for Grignard reactions. d-nb.inforesearchgate.net
To construct the this compound scaffold, one could envision a retrosynthetic approach where the cyclopentylmethyl group and the hydroxymethyl group are introduced via Grignard reactions. A plausible strategy involves the reaction of a cyclopentylmethyl Grignard reagent with a suitable oxane-4-one derivative that bears a protected hydroxymethyl group or a precursor at the 4-position. Alternatively, and more directly, a ketone precursor could be reacted with cyclopentylmethylmagnesium bromide to form a tertiary alcohol. libretexts.org The reaction of a Grignard reagent with an ester, such as an ethyl ester of a carboxylic acid, results in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol where two identical alkyl groups are introduced. libretexts.org
The following table outlines the types of alcohols produced from the reaction of Grignard reagents with different carbonyl compounds.
Table 2: Alcohol Synthesis using Grignard Reagents
| Carbonyl Compound | Grignard Reagent (R-MgX) | Product Alcohol Type | Reference |
|---|---|---|---|
| Formaldehyde | R-MgX | Primary Alcohol (R-CH₂OH) | libretexts.org |
| Aldehyde (R'-CHO) | R-MgX | Secondary Alcohol (R-CH(OH)-R') | libretexts.org |
| Ketone (R'-CO-R'') | R-MgX | Tertiary Alcohol (R-C(OH)(R')(R'')) | libretexts.org |
| Ester (R'-COOR'') | 2 eq. R-MgX | Tertiary Alcohol (R₂C(OH)R') | libretexts.org |
Utilization of Organocopper Reagents for Selective Additions
Organocopper reagents, particularly lithium diorganocuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles compared to Grignard or organolithium reagents. wikipedia.orgmasterorganicchemistry.com This property makes them ideal for 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds (Michael acceptors). makingmolecules.comwikipedia.org While Grignard reagents tend to add directly to the carbonyl carbon (1,2-addition), organocuprates selectively add to the β-carbon of the conjugated system. masterorganicchemistry.comyoutube.com
In the context of synthesizing the target molecule, an oxane ring could be constructed with an α,β-unsaturated ketone functionality. The introduction of the cyclopentylmethyl group could then be achieved via a conjugate addition using a lithium bis(cyclopentylmethyl)cuprate. This reaction would establish the desired carbon-carbon bond at the β-position relative to the carbonyl group, which, after subsequent reduction of the ketone, would place the cyclopentylmethyl group at the correct position on the oxane ring. The preparation of these organocuprate reagents can be accomplished from Grignard reagents by reaction with a copper(I) source, providing a versatile alternative to organolithium-based routes. lookchem.com
Exploration of Other Alkylation and Conjugate Addition Reactions
Beyond Grignard and organocopper reagents, other methods for alkylation and conjugate addition are available to the synthetic chemist. For instance, direct conjugate addition of organolithium reagents can sometimes be achieved, although they often favor 1,2-addition. arkat-usa.org Modifying the reaction conditions, such as transforming a hydroxyl group on the substrate into a magnesium alkoxide, can control the regioselectivity and favor the desired 1,4-addition. arkat-usa.org
Radical reactions also provide a pathway for carbon-carbon bond formation. For example, a Giese addition, which involves the addition of an alkyl radical to an electron-deficient alkene, could be employed. acs.org Photocatalytic methods using iridium-based catalysts can facilitate such deoxygenative alkylations. acs.org These alternative strategies expand the toolbox for incorporating the cyclopentylmethyl moiety, offering solutions for substrates where more traditional methods might fail or give poor selectivity.
Advanced Synthetic Techniques Applied to this compound
Implementation of Green Chemistry Principles in Synthetic Route Design
The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the design of synthetic routes for complex molecules like this compound. This approach seeks to minimize the environmental impact of chemical processes by reducing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable resources. The synthesis of the tetrahydropyran (oxane) core, a common motif in many biologically active compounds, provides a fertile ground for the application of these principles. daneshyari.comresearchgate.net
The design of a green synthetic pathway for this compound can be approached by retrosynthetically disconnecting the target molecule. A plausible strategy involves the reaction of a cyclopentylmethyl Grignard reagent with a suitable protected form of tetrahydropyran-4-one, followed by deprotection. The synthesis of the tetrahydropyran-4-one precursor itself can be achieved through methods such as the condensation of acetone (B3395972) with formaldehyde. kaznu.kz Greener alternatives focus on catalytic cyclization reactions, such as the Prins cyclization, which can form the oxane ring with high stereoselectivity. organic-chemistry.orgbeilstein-journals.org
Catalytic Strategies for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste than stoichiometric reactions. In the synthesis of tetrahydropyran derivatives, several catalytic systems have been developed to improve yields and stereoselectivity while adhering to green principles.
Organocatalysis: The use of small organic molecules as catalysts presents a metal-free and often less toxic alternative to traditional metal-based catalysts. rsc.orgresearchgate.net For instance, proline and its derivatives can catalyze asymmetric aldol and Michael reactions, which can be key steps in building the carbon skeleton of the precursors to the oxane ring. Quinine-derived squaramides have been shown to be highly efficient in catalyzing domino reactions to form heterocyclic rings with high enantioselectivity. nih.gov
Heterogeneous Catalysis: The use of solid-supported catalysts, such as zeolites (e.g., Ce-MCM-41) or clays, simplifies product purification and allows for catalyst recycling, a key aspect of waste prevention. daneshyari.com These catalysts can be employed in key reactions like the Prins cyclization to form the tetrahydropyran ring. Their robustness and reusability make them economically and environmentally attractive for large-scale production.
Biocatalysis and Natural Catalysts: Enzymes and even natural products can serve as highly selective and biodegradable catalysts. For example, honey has been successfully used as a natural, non-toxic, and biodegradable catalyst for the one-pot, three-component synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing the potential for biocatalysts in synthesizing complex heterocyclic structures. journaljpri.com
| Catalyst Type | Example Catalyst | Key Reaction | Green Chemistry Advantages | Reference |
|---|---|---|---|---|
| Organocatalyst | Quinine-derived squaramide | Michael/aza-Henry/Cyclization | Metal-free, high enantioselectivity, low catalyst loading. | nih.gov |
| Heterogeneous | Ce-MCM-41 (Zeolite) | Prins Cyclization | Reusable, simplified purification, stable. | daneshyari.com |
| Homogeneous | Phosphomolybdic Acid | Prins Cyclization | High efficiency in water, cost-effective. | organic-chemistry.org |
| Natural Catalyst | Honey | Multi-component Condensation | Biodegradable, non-toxic, renewable. | journaljpri.com |
The Role of Greener Solvents
A significant portion of the waste generated in chemical synthesis comes from volatile organic solvents (VOCs), many of which are hazardous. Replacing these with safer, more environmentally benign alternatives is a key goal of green chemistry. nih.gov
For the synthesis of this compound, traditional solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) could be replaced with greener options. Cyclopentyl methyl ether (CPME) has emerged as a particularly useful eco-friendly solvent due to its high boiling point, low peroxide formation, and stability under a wide range of reaction conditions. nih.gov Other alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and 4-methyltetrahydropyran (4-MeTHP), which are considered safer than their parent heterocycle, THF. acs.org In some cases, water can be an excellent solvent, especially for reactions like the phosphomolybdic acid-catalyzed Prins cyclization. organic-chemistry.org The use of tetrahydropyran (THP) itself as a solvent is also a promising green strategy, as it can be produced from renewable biomass sources like furfural. rsc.org
| Solvent | Boiling Point (°C) | Key Hazards | Green Attributes | Reference |
|---|---|---|---|---|
| Dichloromethane (DCM) | 39.6 | Suspected carcinogen, volatile | - | - |
| Tetrahydrofuran (THF) | 66 | Forms explosive peroxides | - | rsc.org |
| Cyclopentyl Methyl Ether (CPME) | 106 | Low | Low peroxide formation, high stability, recyclable. | nih.gov |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Low | Derived from renewable resources, lower peroxide formation than THF. | nih.gov |
| Water | 100 | None | Abundant, non-toxic, non-flammable. | organic-chemistry.org |
| Tetrahydropyran (THP) | 88 | Low | Can be biomass-derived, non-peroxide forming, biodegradable. | rsc.org |
Atom Economy and Process Intensification
The principle of atom economy encourages the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions are excellent examples of this principle in action. For instance, a Biginelli-like reaction to form a substituted tetrahydropyran ring in a single step from multiple starting materials significantly improves atom economy and reduces the need for intermediate purification steps, thereby minimizing waste. researchgate.net
Furthermore, process intensification through technologies like continuous flow reactors can enhance the green credentials of a synthesis. The production of tetrahydropyran from dihydropyran over a Ni/SiO₂ catalyst in a continuous flow system has been shown to be highly efficient and selective, with the catalyst exhibiting low deactivation and the potential for in-situ regeneration. rsc.org Such a setup could be adapted for key steps in the synthesis of this compound, leading to better process control, higher yields, and reduced environmental footprint.
Utilization of Renewable Feedstocks
A long-term goal of green chemistry is to shift from petrochemical-based feedstocks to renewable resources. The tetrahydropyran ring system is a prime candidate for this transition. As mentioned, furfural, a platform chemical derived from lignocellulosic biomass, can be converted to dihydropyran, which is then hydrogenated to tetrahydropyran. rsc.org While the cyclopentyl and methanol (B129727) fragments of the target molecule may still originate from traditional sources, incorporating a biomass-derived oxane core represents a significant step towards a more sustainable synthesis.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms.
Advanced One-Dimensional NMR for Detailed Structural Elucidation (¹H, ¹³C)
One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for mapping the carbon and proton framework of [4-(cyclopentylmethyl)oxan-4-yl]methanol.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for each unique proton environment. The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a multiplet depending on the solvent and temperature, typically in the range of 3.5-4.5 ppm. The protons on the oxane ring would exhibit complex splitting patterns due to their diastereotopic nature, with chemical shifts influenced by the electronegative oxygen atom. Protons adjacent to the oxygen (positions 2 and 6) would be deshielded and resonate further downfield compared to those at positions 3 and 5. The cyclopentylmethyl group's protons would also show characteristic signals, with the methylene (B1212753) bridge protons appearing as a doublet and the cyclopentyl ring protons as a complex multiplet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. huji.ac.il The quaternary carbon at position 4, being bonded to an oxygen and two other carbons, would have a characteristic chemical shift in the range of 70-80 ppm and would likely exhibit a weaker signal intensity due to the absence of a directly attached proton and a longer relaxation time. huji.ac.ilresearchgate.net The carbon of the hydroxymethyl group would resonate around 60-70 ppm. libretexts.org The carbons of the oxane ring would appear in the region of 60-80 ppm, with those closer to the oxygen being more deshielded. oregonstate.edu The carbons of the cyclopentylmethyl group would have shifts in the aliphatic region (20-50 ppm). oregonstate.edu
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₂ OH | ~3.6 (s, 2H) | ~65 |
| Oxane-C 4 | - | ~75 |
| Oxane-H 2,6 | ~3.5-3.8 (m, 4H) | ~68 |
| Oxane-H 3,5 | ~1.5-1.8 (m, 4H) | ~30 |
| C H₂-cyclopentyl | ~1.6 (d, 2H) | ~45 |
| C H-cyclopentyl | ~1.9 (m, 1H) | ~38 |
| Cyclopentyl-C H₂ | ~1.2-1.7 (m, 8H) | ~25 |
Note: Predicted chemical shifts are estimates based on analogous structures. Actual values may vary. s = singlet, d = doublet, m = multiplet.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry Determination
To unambiguously assemble the molecular puzzle, a suite of two-dimensional NMR experiments is indispensable. wikipedia.orglibretexts.orgnih.govmnstate.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton couplings within the molecule. youtube.com For instance, it would reveal the coupling between the protons on the oxane ring, helping to trace the connectivity within the six-membered ring. It would also show correlations within the cyclopentylmethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. wikipedia.org It would be crucial for assigning the proton signals to their corresponding carbon atoms, for example, linking the hydroxymethyl protons to the hydroxymethyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. ceon.rs It is particularly powerful for identifying quaternary centers. In this case, HMBC would show correlations from the protons of the hydroxymethyl group and the protons on the oxane ring to the quaternary carbon at position 4, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry. ceon.rs For example, NOE correlations could help to establish the orientation of the cyclopentylmethyl group relative to the hydroxymethyl group on the oxane ring.
Dynamic NMR for Probing Conformational Equilibria and Exchange Processes
The oxane ring in this compound can exist in different chair conformations. Dynamic NMR spectroscopy, involving variable temperature experiments, could be employed to study the kinetics of this ring-flipping process. youtube.comlibretexts.org At low temperatures, the exchange between conformers might be slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the determination of the energy barrier for the conformational change. libretexts.orgnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound with high precision. This allows for the determination of its elemental composition, confirming the molecular formula of C₁₂H₂₂O₂.
Fragmentation Pattern Analysis for Structural Component Identification
In an electron ionization (EI) mass spectrum, the molecular ion of this compound is expected to be unstable and may not be readily observed. nsf.govnih.govresearchgate.net The fragmentation pattern, however, would provide valuable structural information. Key fragmentation pathways would likely include:
α-Cleavage: Cleavage of the bonds adjacent to the oxygen atom is a common fragmentation pathway for ethers. nsf.govresearchgate.net This could lead to the loss of a cyclopentylmethyl radical or a hydroxymethyl radical.
Loss of Water: Dehydration from the primary alcohol could occur, leading to a fragment ion with a mass 18 units less than the molecular ion.
Cleavage of the Cyclopentylmethyl Group: The bond between the oxane ring and the cyclopentylmethyl group could cleave, resulting in a prominent fragment corresponding to the cyclopentylmethyl cation or the remaining oxane-containing cation.
Ring Opening of the Oxane: The oxane ring could undergo ring-opening fragmentation, leading to a series of smaller fragment ions. capes.gov.br
Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment | Fragmentation Pathway |
| 198 | [M]⁺• (C₁₂H₂₂O₂) | Molecular Ion (if observed) |
| 180 | [M - H₂O]⁺• | Loss of water |
| 167 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 115 | [C₇H₁₁O]⁺ | Cleavage of the cyclopentylmethyl group |
| 83 | [C₆H₁₁]⁺ | Cyclopentylmethyl cation |
Note: m/z values are nominal masses. The relative abundance of these fragments would depend on the ionization conditions.
Applications of Isotopic Labeling in Mechanistic Mass Spectrometry
Isotopic labeling is a powerful technique in mass spectrometry to trace the pathways of fragmentation and elucidate reaction mechanisms. By selectively replacing certain atoms in this compound with their heavier isotopes (e.g., Deuterium (B1214612), Carbon-13, Oxygen-18), the mass of specific fragments in the mass spectrum will be shifted. This allows for the unambiguous assignment of fragmentation pathways.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Characterizing Functional Group Vibrations and Molecular Fingerprints
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique "fingerprint" that can be used to identify the compound and its functional groups. For this compound, key characteristic absorption bands are expected.
The most prominent feature would be the O-H stretching vibration of the primary alcohol, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the alcohol would be observed in the 1050-1150 cm⁻¹ range. The oxane ring introduces a characteristic C-O-C ether stretching vibration, which is expected to appear as a strong band around 1100 cm⁻¹. The spectrum would also feature C-H stretching vibrations from the cyclopentyl and oxane rings just below 3000 cm⁻¹, and C-H bending vibrations in the 1350-1480 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Alcohol | 3200-3600 | Strong, Broad |
| C-H Stretch | Alkanes (Cyclopentyl, Oxane) | 2850-2960 | Strong |
| C-H Bending | Alkanes | 1350-1480 | Medium |
| C-O Stretch | Primary Alcohol | 1050-1150 | Strong |
| C-O-C Stretch | Ether (Oxane) | ~1100 | Strong |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
For this compound, the C-C stretching vibrations within the cyclopentyl ring and the symmetric C-O-C stretching of the oxane ring would be expected to give rise to distinct Raman signals. The C-H stretching and bending modes would also be observable. A key advantage of Raman spectroscopy is its low interference from water, making it suitable for studying samples in aqueous media if required. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained. For instance, a vibrational mode that is strong in the Raman spectrum but weak in the IR spectrum is likely to be associated with a more symmetric part of the molecule.
Other Advanced Spectroscopic Probes
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. This technique is most informative for compounds containing chromophores, which are typically unsaturated systems like double bonds, triple bonds, or aromatic rings.
This compound is a saturated aliphatic alcohol and ether. It lacks any conventional chromophores. Therefore, it is not expected to exhibit significant absorption in the standard UV-Vis region (200-800 nm). Any observed absorption would likely be at very short wavelengths (below 200 nm), corresponding to high-energy σ → σ* and n → σ* transitions of the C-C, C-H, C-O, and O-H single bonds. Consequently, UV-Vis spectroscopy would be of limited utility for the routine characterization of this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection (if applicable)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons, such as free radicals.
As this compound is a stable, closed-shell molecule, it does not possess any unpaired electrons in its ground state. Therefore, it is EPR-silent and would not produce an EPR spectrum under normal conditions. However, EPR spectroscopy could become a valuable tool if the molecule were to undergo a reaction that generates radical intermediates, for example, through oxidation or radiolysis. In such a scenario, EPR could be used to detect and characterize these transient radical species, providing insight into the reaction mechanism.
Absence of Publicly Available Crystallographic Data for this compound
As of the latest search, detailed experimental X-ray crystallography data for the solid-state structure of the chemical compound this compound is not available in publicly accessible scientific literature or databases. Consequently, a complete analysis and discussion under the section "X-ray Crystallography for Solid-State Structural Determination" cannot be provided at this time.
The determination of a crystal structure through single-crystal X-ray diffraction is a definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a solid state. This technique yields critical data, including:
Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), which define the fundamental repeating block of the crystal lattice.
Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise (x, y, z) positions of each atom within the unit cell.
Bond Lengths and Angles: The distances between bonded atoms and the angles formed by them, providing insight into the molecular geometry.
Intermolecular Interactions: The types and geometries of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that dictate the packing of molecules in the crystal.
Without access to a published crystallographic information file (.cif) or a peer-reviewed study detailing these parameters for this compound, any discussion on its solid-state structure would be purely speculative.
Future research and publication of the crystal structure of this compound would be necessary to populate the detailed research findings and data tables required for a comprehensive analysis of its solid-state characteristics.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the chemical reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecular structure.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate how the molecule interacts with other chemical species. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. dergipark.org.trresearchgate.net
For [4-(cyclopentylmethyl)oxan-4-yl]methanol, the HOMO is expected to have significant electron density localized on the oxygen atoms of the hydroxyl and oxane groups due to the presence of lone pairs. The LUMO, conversely, would likely be distributed across the C-O and C-C antibonding orbitals. Theoretical calculations can provide precise energies for these orbitals, allowing for the prediction of the molecule's behavior in chemical reactions. wustl.edu For instance, the HOMO energy correlates with the ionization potential, while the LUMO energy relates to the electron affinity. scribd.com
Table 1: Theoretical Electronic Properties of this compound (Note: The following values are illustrative examples based on typical DFT calculations for similar organic molecules and are not derived from a specific published study on this compound.)
| Parameter | Theoretical Value (eV) | Significance |
| HOMO Energy | -6.5 eV | Represents the ability to donate an electron. dergipark.org.tr |
| LUMO Energy | 1.8 eV | Represents the ability to accept an electron. dergipark.org.tr |
| HOMO-LUMO Gap (ΔE) | 8.3 eV | Characterizes molecular chemical stability and reactivity. dergipark.org.tr |
| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | -1.8 eV | Energy released when an electron is added. |
Computational methods are highly effective at predicting spectroscopic data, which serves as a powerful tool for structure verification. Nuclear Magnetic Resonance (NMR) chemical shifts, for instance, are sensitive to the local electronic environment of each nucleus. nih.gov By calculating the magnetic shielding around each proton (¹H) and carbon-13 (¹³C) atom in this compound, a theoretical NMR spectrum can be generated. nih.govarxiv.org This predicted spectrum can then be compared with experimental data to confirm the molecular structure. The distinct chemical environments—the cyclopentyl ring, the oxane ring, the linking methylene (B1212753) bridge, and the hydroxymethyl group—would each produce characteristic signals.
Similarly, the calculation of vibrational frequencies (infrared and Raman spectroscopy) helps to identify the functional groups and characterize the molecule's vibrational modes. Each peak in the vibrational spectrum corresponds to a specific type of bond stretching, bending, or twisting. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the presence of key structural features.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are example values typical for the described chemical environments and serve to illustrate the output of computational prediction software.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (quaternary, C4 of oxane) | 75-80 |
| CH₂ (hydroxymethyl) | 65-70 |
| CH₂ (oxane ring, adjacent to O) | 60-65 |
| CH₂ (oxane ring, distant from O) | 35-40 |
| CH₂ (methylene bridge) | 40-45 |
| CH (cyclopentyl, attached to bridge) | 35-40 |
| CH₂ (cyclopentyl) | 25-30 |
Beyond static properties, quantum chemical calculations can map out the entire energy landscape of a chemical reaction. For this compound, one could theoretically investigate reactions such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid. This involves calculating the geometries and energies of the reactant, products, and any intermediates.
Crucially, this analysis allows for the identification and characterization of the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in predicting reaction rates. By analyzing the vibrational modes of the transition state structure, one can confirm that it represents the correct saddle point connecting reactants and products.
Conformational Analysis and Molecular Dynamics Simulations
The six-membered oxane ring, like cyclohexane (B81311), is known to adopt a low-energy chair conformation to minimize angle and torsional strain. dalalinstitute.comwikipedia.org In this conformation, the substituents at the C4 position—the cyclopentylmethyl group and the hydroxymethyl group—can be oriented in either axial (pointing up or down, parallel to the ring axis) or equatorial (pointing out from the side of the ring) positions. Generally, steric hindrance makes the equatorial position energetically more favorable for bulky substituents. Computational modeling can precisely quantify the energy difference between these conformers.
Table 3: Theoretical Relative Energies of Oxane Ring Conformers (Note: This table provides a hypothetical energy comparison for illustrative purposes.)
| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Stability |
| Chair 1 | Both Equatorial | 0.0 | Most Stable |
| Chair 2 | One Axial, One Equatorial | ~2.5 | Less Stable |
| Twist-Boat | N/A | ~5.5 | Unstable Intermediate |
The different conformations of this compound are not static but are in constant interconversion at room temperature. The oxane ring can undergo a "ring flip," where it passes through a high-energy twist-boat intermediate to convert one chair form into another, causing axial and equatorial substituents to swap positions.
Molecular dynamics (MD) simulations can model these dynamic processes over time. By simulating the motion of all atoms, MD can reveal the pathways and energy barriers for ring inversion of the oxane ring and the pseudorotation (or "flapping") of the cyclopentyl ring. dalalinstitute.com These simulations provide insight into the flexibility of the molecule and the timescales of its structural transformations, which can influence how it interacts with other molecules or biological targets.
Mechanistic Studies through Computational Modeling
Quantum chemical calculations are indispensable tools for mapping the potential energy surfaces of chemical reactions involving this compound. nih.govrsc.org These methods allow for the identification of transition states (TS) and transient intermediates that are often difficult or impossible to detect experimentally. nih.gov By elucidating the step-by-step pathway of a reaction, computational chemistry provides a detailed understanding of the underlying mechanism. smu.edursc.org
A representative reaction for computational study is the acid-catalyzed dehydration of this compound. This reaction could potentially lead to various products, including the formation of a double bond or ring-opening of the oxane moiety. Computational methods, such as DFT, are used to model the reaction pathway. The process typically involves:
Protonation: The initial step is the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water).
Carbocation Formation: The departure of a water molecule leads to the formation of a primary carbocation. The stability and subsequent rearrangement of this intermediate are critical to the reaction outcome.
Rearrangement/Elimination: The carbocation can undergo rearrangement (e.g., a 1,2-hydride or alkyl shift) to form a more stable secondary or tertiary carbocation, or it can be quenched by elimination of a proton to form an alkene.
Ring Opening: Alternatively, the oxane ring oxygen could be protonated, initiating a ring-opening cascade.
Automated reaction path search methods can explore numerous potential pathways to predict plausible products and their formation mechanisms. rsc.orgrsc.org For each proposed path, the geometries of reactants, intermediates, transition states, and products are optimized, and their energies are calculated. This allows for the construction of a detailed reaction profile, identifying the most energetically favorable route. montclair.edu
Table 2: Hypothetical Intermediates in the Acid-Catalyzed Dehydration of this compound (Illustrative Data)
| Intermediate | Structure Description | Relative Energy (kcal/mol) | Computational Method |
| Reactant | This compound | 0.0 | ωB97X-D/Def2-SVP |
| I-1 (Protonated Alcohol) | Oxonium ion at the hydroxymethyl group | +5.2 | ωB97X-D/Def2-SVP |
| I-2 (Primary Carbocation) | Carbocation at the exocyclic methylene carbon | +45.8 | ωB97X-D/Def2-SVP |
| I-3 (Rearranged Carbocation) | Tertiary carbocation at the C4 position of the oxane ring | +35.1 | ωB97X-D/Def2-SVP |
| I-4 (Protonated Ether) | Oxonium ion within the oxane ring | +4.8 | ωB97X-D/Def2-SVP |
Note: This table contains hypothetical data illustrating the relative energies of potential intermediates that could be identified through quantum chemical calculations.
Beyond mapping the reaction pathway, computational simulations can provide quantitative data on the kinetics and thermodynamics of a reaction. acs.orgresearchgate.net These parameters are essential for predicting reaction rates, equilibrium positions, and the influence of temperature and pressure. comsol.com
Thermodynamic Parameters: Standard thermodynamic properties such as enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) are calculated from the vibrational frequencies and electronic energies of the optimized structures of reactants and products. mdpi.com These calculations can determine whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions. For the hypothetical dehydration of this compound, computations could predict the relative stability of different possible alkene products.
Kinetic Parameters: The primary kinetic parameter derived from computational studies is the activation energy (Ea), which is the energy difference between the reactants and the highest-energy transition state along the reaction coordinate. According to Transition State Theory (TST), the reaction rate constant (k) is exponentially dependent on the activation energy. By calculating the Gibbs free energy of activation (ΔG‡), which includes both enthalpic and entropic contributions to the barrier, a more accurate prediction of the reaction rate can be made. acs.org For complex reactions with multiple steps, the rate-determining step is identified as the one with the highest activation barrier. rsc.org Quantum Rice-Ramsperger-Kassel (QRRK) analysis combined with master equation modeling can be used to calculate pressure and temperature-dependent rate constants. acs.org
Table 3: Hypothetical Kinetic and Thermodynamic Parameters for the Rate-Determining Step of this compound Dehydration (Illustrative Data)
| Parameter | Description | Calculated Value | Units | Computational Method |
| ΔE‡ | Activation Energy (Electronic) | +28.5 | kcal/mol | CBS-QB3 |
| ΔH‡ (298 K) | Enthalpy of Activation | +27.9 | kcal/mol | CBS-QB3 |
| ΔS‡ (298 K) | Entropy of Activation | -5.3 | cal/mol·K | CBS-QB3 |
| ΔG‡ (298 K) | Gibbs Free Energy of Activation | +29.5 | kcal/mol | CBS-QB3 |
| ΔH_rxn (298 K) | Enthalpy of Reaction | -15.2 | kcal/mol | CBS-QB3 |
Note: The data in this table is hypothetical and serves to illustrate the types of parameters that can be obtained from high-level computational chemistry studies on reaction mechanisms.
Reactivity and Mechanistic Studies
Reactions Involving the Alcohol Functionality of [4-(cyclopentylmethyl)oxan-4-yl]methanol
The primary alcohol group (–CH₂OH) is a versatile functional handle that can undergo a variety of transformations, including oxidation, nucleophilic substitution, esterification, and etherification.
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, [4-(cyclopentylmethyl)oxan-4-yl]carbaldehyde, or the carboxylic acid, 4-(cyclopentylmethyl)oxane-4-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents are required for the selective formation of the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate aprotic solvent like dichloromethane (B109758) are expected to yield the aldehyde in good measure. Over-oxidation to the carboxylic acid is generally minimal with these reagents.
For the formation of the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by an acidic workup, or chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones oxidation). Due to the presence of the ether linkage in the oxane ring, which is generally stable to oxidation, these harsh conditions are expected to selectively target the primary alcohol.
Table 1: Predicted Outcomes of Selective Oxidation of this compound
| Starting Material | Reagent(s) | Expected Major Product | Product Class |
| This compound | Pyridinium chlorochromate (PCC) | [4-(cyclopentylmethyl)oxan-4-yl]carbaldehyde | Aldehyde |
| This compound | Dess-Martin periodinane (DMP) | [4-(cyclopentylmethyl)oxan-4-yl]carbaldehyde | Aldehyde |
| This compound | Potassium permanganate (KMnO₄), OH⁻, then H₃O⁺ | 4-(cyclopentylmethyl)oxane-4-carboxylic acid | Carboxylic Acid |
| This compound | Chromium trioxide (CrO₃), H₂SO₄, acetone (B3395972) | 4-(cyclopentylmethyl)oxane-4-carboxylic acid | Carboxylic Acid |
The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.
The primary alcohol can be readily converted to the corresponding tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). This tosylate is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles. Due to the neopentyl-like nature of the substrate (a primary carbon attached to a quaternary center), the Sₙ2 reaction rate is expected to be somewhat sterically hindered, but still feasible.
Alternatively, the alcohol can be converted to an alkyl halide. For instance, reaction with thionyl chloride (SOCl₂) would yield [4-(chloromethyl)-4-(cyclopentylmethyl)oxane], and reaction with phosphorus tribromide (PBr₃) would give [4-(bromomethyl)-4-(cyclopentylmethyl)oxane]. These alkyl halides can then undergo further nucleophilic substitution.
Esterification: The primary alcohol of this compound is expected to readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), would produce the corresponding ester. To drive the equilibrium towards the product, the water formed during the reaction would need to be removed, or an excess of the alcohol or carboxylic acid could be used.
For a more efficient and milder esterification, the alcohol can be reacted with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. This method avoids the use of strong acids and typically proceeds to completion at or below room temperature.
Etherification: The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and can be reacted with an alkyl halide (e.g., methyl iodide) to form the desired ether. The Sₙ2 reaction is generally efficient with unhindered primary alkyl halides.
Reactivity of the Oxane Ring System
The oxane ring in this compound is a cyclic ether. Ethers are generally unreactive and are often used as solvents due to their stability. However, under certain conditions, the oxane ring can undergo cleavage.
The oxane ring is susceptible to cleavage by strong acids, particularly in the presence of a good nucleophile. For example, treatment with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures would lead to ring-opening.
The mechanism involves protonation of the ether oxygen, making it a better leaving group. A nucleophile (e.g., Br⁻ or I⁻) then attacks one of the α-carbons in an Sₙ2 fashion. In the case of this compound, the two α-carbons of the oxane ring are sterically similar (both are secondary carbons). Therefore, a mixture of regioisomeric products would be expected. The initial ring-opening would yield a halo-alcohol, which could potentially react further with the strong acid.
The oxane ring in this molecule is expected to be quite stable under a wide range of chemical conditions. It is resistant to attack by bases, nucleophiles, and mild oxidizing and reducing agents. The stability of the six-membered ring is high due to minimal angle strain, similar to cyclohexane (B81311).
The stability of analogous cyclic ethers, such as cyclopentyl methyl ether (CPME), has been well-documented. CPME exhibits remarkable stability towards both acidic and basic conditions, making it a favorable "green" solvent in many chemical processes. By analogy, the oxane ring in this compound is predicted to be robust and should remain intact during most synthetic transformations targeting the alcohol functionality, provided that harsh acidic conditions are avoided.
Reactions of the Cyclopentylmethyl Moiety
The cyclopentylmethyl group, consisting of a five-membered cycloalkane and a methylene (B1212753) bridge, presents distinct opportunities for chemical modification.
Functionalization at the Cyclopentane (B165970) Ring
The functionalization of the cyclopentane ring in molecules like this compound can be achieved through various synthetic strategies, primarily involving C-H activation and radical reactions.
Catalytic C-H activation, a powerful tool for the direct functionalization of unactivated C-H bonds, offers a promising route. rsc.orgyoutube.com Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, have been shown to effectively catalyze the introduction of new functional groups onto cycloalkane scaffolds. rsc.orgyoutube.comresearchgate.netrsc.org For instance, palladium-catalyzed dual C-H functionalization has been successfully employed to create tricyclic heterocyclic molecules from aromatic ketones bearing a methyl group. rsc.org While direct studies on this compound are not extensively documented, analogous systems suggest that the cyclopentane ring could be targeted for reactions such as borylation, arylation, or amination through careful selection of the catalyst and directing groups. youtube.com The presence of the neighboring oxane ring and the hydroxyl group may influence the regioselectivity of such reactions, potentially directing the functionalization to specific positions on the cyclopentane ring.
Radical reactions provide another avenue for modifying the cyclopentane ring. Studies on cyclopentyl methyl ether (CPME) as a solvent have shown that under thermal radical conditions, the cyclopentyl ring can undergo degradation to form products like cyclopentanone (B42830) and 2-cyclopenten-1-ol, albeit to a small extent. researchgate.netepa.gov This indicates that radical-mediated oxidation of the cyclopentane ring is a feasible transformation. Low-temperature oxidation studies of cyclopentane have identified cyclic olefins and cyclic ethers as major products, formed through the reaction of cyclopentyl radicals with oxygen. researchgate.net These findings suggest that similar radical-initiated oxidation of the cyclopentane moiety in this compound could lead to the introduction of hydroxyl or carbonyl functionalities.
Table 1: Potential Functionalization Reactions of the Cyclopentane Ring
| Reaction Type | Reagents/Catalysts | Potential Products |
| Catalytic C-H Borylation | Iridium or Rhodium catalysts, Bis(pinacolato)diboron | Borylated cyclopentyl derivatives |
| Catalytic C-H Arylation | Palladium catalysts, Aryl halides | Arylated cyclopentyl derivatives |
| Radical Oxidation | Radical initiators (e.g., AIBN), Oxidizing agents (e.g., O₂) | Hydroxylated or carbonylated cyclopentyl derivatives |
Reactivity of the Methylene Bridge
The methylene bridge in the cyclopentylmethyl group is a neopentyl-like center, which generally exhibits low reactivity in traditional nucleophilic substitution reactions (S\textsubscript{N}2) due to significant steric hindrance. masterorganicchemistry.com However, under specific conditions, this bridge can participate in reactions.
Studies on model compounds with methylene bridges have shown that at high temperatures (350–400 °C), these bridges can undergo aromatic displacement reactions and homolysis. researchgate.net While these conditions are harsh, they point to the inherent, albeit high-energy, reactivity of the C-C bonds in the bridge.
In the context of spirocyclic systems, the reactivity of a methylene group adjacent to the spiro center can be influenced by the strain and electronic properties of the rings. For instance, in the synthesis of spiro-γ-lactams, the exocyclic methylene group of a γ-lactam acts as a dienophile in Diels-Alder reactions, leading to the formation of the spirocyclic core. researchgate.netntnu.no While the methylene bridge in this compound is not part of a double bond, its proximity to the spiro-carbon of the oxane ring could potentially influence its reactivity in radical or high-energy processes.
Radical-mediated reactions could also target the methylene bridge. The abstraction of a hydrogen atom from the methylene bridge would generate a primary radical, which could then undergo further reactions. However, the stability of this primary radical would be lower compared to secondary or tertiary radicals that could be formed on the cyclopentane ring, suggesting that reactions at the bridge might be less favorable under kinetic control.
Kinetic and Thermodynamic Investigations of Key Transformations
The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic factors. Understanding these principles is essential for controlling product distributions.
Reaction Progress Kinetic Analysis for Rate Determination
Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for rapidly determining the kinetic profile of a reaction by monitoring the concentrations of reactants and products over time. researchgate.net This technique is particularly useful for complex organic reactions as it allows for the determination of reaction orders and rate constants from a minimal number of experiments.
Table 2: Hypothetical RPKA Data for the Oxidation of this compound
| Time (min) | [this compound] (M) | [Aldehyde Product] (M) |
| 0 | 0.100 | 0.000 |
| 10 | 0.085 | 0.015 |
| 20 | 0.072 | 0.028 |
| 30 | 0.061 | 0.039 |
| 60 | 0.040 | 0.060 |
This table represents a hypothetical dataset that could be generated from an RPKA experiment. The rate of reaction could be determined by plotting the concentration of the reactant or product as a function of time.
Equilibrium Studies and Thermodynamic Control versus Kinetic Control Assessments
The formation of products in a chemical reaction can be under either kinetic or thermodynamic control. Kinetically controlled reactions favor the product that is formed fastest, which usually has the lowest activation energy. Thermodynamically controlled reactions, on the other hand, favor the most stable product, which is at the lowest energy state, and are typically achieved at higher temperatures or longer reaction times where equilibrium can be established.
In the context of this compound, the competition between different reaction pathways can lead to different products. For example, in the functionalization of the cyclopentane ring, a kinetically controlled reaction at a lower temperature might favor the formation of a less stable, but more rapidly formed, isomer. In contrast, a thermodynamically controlled reaction at a higher temperature could lead to the formation of the most stable isomer as the major product. The relative stability of substituted alkenes, for instance, increases with the degree of substitution, a principle that often dictates the outcome of elimination reactions under thermodynamic control. wiley-vch.de
The stability of the oxane ring itself is also a key thermodynamic consideration. While generally stable, substituted oxanes can undergo ring-opening reactions under certain conditions. libretexts.org The thermodynamics of such ring-opening polymerizations have been studied for various lactones, revealing the influence of substituents on the Gibbs free energy of polymerization. wiley-vch.denih.govmdpi.com For this compound, the thermodynamic stability of the oxane ring is significant, and harsh conditions would likely be required to induce its cleavage.
Computational studies can provide valuable insights into the thermodynamics of different reaction pathways. By calculating the energies of reactants, transition states, and products, it is possible to predict which products are thermodynamically favored and to estimate the activation barriers for different reactions. nih.govsmu.edumdpi.comrsc.org Such computational analyses, combined with experimental equilibrium studies, would allow for a comprehensive understanding of the factors that govern the reactivity and product distribution in transformations of this compound.
Exploration of Molecular Interactions and Structural Contributions to Biological Research Non Clinical Focus
Design and Synthesis of Molecular Probes Based on [4-(cyclopentylmethyl)oxan-4-yl]methanol for Mechanistic Studies
The development of molecular probes is crucial for elucidating complex biological pathways. The structure of this compound offers a foundation for creating such tools. The terminal hydroxyl group can be readily modified to incorporate reporter molecules, such as fluorophores or biotin (B1667282) tags, enabling the visualization and tracking of the molecule's interactions within a biological system.
The synthesis of such probes would likely involve a multi-step process, starting with the core this compound structure. The hydroxyl group could be activated, for example, by conversion to a tosylate or mesylate, to facilitate nucleophilic substitution with a linker molecule. This linker would, in turn, be designed to react with the desired reporter tag. The specific design of the linker would be critical to ensure that the reporter group does not sterically hinder the binding of the core scaffold to its biological target.
Table 1: Potential Reporter Groups for Molecular Probe Synthesis
| Reporter Group | Detection Method | Potential Application |
| Fluorescein | Fluorescence Microscopy/Spectroscopy | Visualization of target localization in fixed or live cells. |
| Biotin | Streptavidin-based affinity assays | Pull-down experiments to identify binding partners. |
| Azide/Alkyne | Click Chemistry | Bio-orthogonal labeling for in situ studies. |
| Photo-affinity Label | UV cross-linking | Covalent labeling of target proteins for identification. |
The cyclopentylmethyl and oxane moieties would guide the probe to its target, and upon binding, the reporter group would provide a detectable signal, offering insights into the mechanism of action of compounds with this scaffold.
In Vitro Studies of Molecular Recognition and Binding Affinities with Purified Biological Targets
The distinct three-dimensional shape and distribution of polar and non-polar regions in this compound suggest that it could participate in specific molecular recognition events with purified biological targets like enzymes or receptors. The oxane ring, with its ether oxygen, can act as a hydrogen bond acceptor, while the hydroxyl group can function as both a hydrogen bond donor and acceptor. The non-polar cyclopentylmethyl group can engage in hydrophobic or van der Waals interactions.
To investigate these potential interactions, a series of in vitro binding assays could be employed. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) would be invaluable in quantifying the binding affinity (Kd), and the thermodynamic parameters of the interaction (enthalpy and entropy changes).
Table 2: Exemplary In Vitro Binding Assay Techniques
| Assay Technique | Information Obtained | Relevance to this compound |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding (kon, koff), and affinity (Kd). | Immobilize the target protein and flow a solution of the compound over the surface to measure binding. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Directly measures the heat released or absorbed during the binding event in solution. |
| Fluorescence Polarization (FP) | Changes in the rotational speed of a fluorescently labeled molecule upon binding. | A fluorescently labeled version of the compound or a competitive binding assay could be used. |
These studies would be instrumental in identifying specific biological targets of this compound and understanding the molecular forces that govern its binding, without assessing any therapeutic outcomes.
Biophysical Investigations of Membrane Interactions and Permeability Characteristics
The ability of a molecule to cross biological membranes is a critical factor in its potential as a research tool or a therapeutic agent. The physicochemical properties of this compound, with its balance of hydrophilic and lipophilic character, suggest it may interact with and permeate lipid bilayers.
Biophysical techniques can be used to explore these interactions. For instance, the Parallel Artificial Membrane Permeability Assay (PAMPA) could provide an initial assessment of its passive diffusion across an artificial lipid membrane. nih.govrsc.org More detailed insights could be gained from studies using model membrane systems like liposomes or supported lipid bilayers. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Differential Scanning Calorimetry (DSC) can reveal how the compound influences membrane fluidity and phase behavior.
Table 3: Techniques for Investigating Membrane Interactions
| Technique | Parameter Measured | Potential Insights for this compound |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | Apparent permeability coefficient (Papp). nih.gov | Predicts the rate of passive diffusion across a lipid barrier. nih.gov |
| Differential Scanning Calorimetry (DSC) | Changes in membrane phase transition temperature and enthalpy. | Indicates if the compound inserts into the lipid bilayer and alters its physical properties. |
| Solid-State NMR Spectroscopy | Location and orientation of the molecule within the membrane. | Provides high-resolution structural information on the compound-membrane interaction. |
Understanding the membrane interaction profile of this compound is essential for interpreting its biological effects in cell-based assays and for designing derivatives with optimized permeability.
Role as a Structural Scaffold in Methodological Contributions to Compound Library Generation for Future Drug Discovery Research
The rigid, three-dimensional nature of the this compound core makes it an attractive scaffold for the generation of compound libraries for drug discovery screening. Its structure offers multiple points for diversification. The hydroxyl group can be readily converted into a variety of other functional groups, such as esters, ethers, and amines. Furthermore, the cyclopentyl and oxane rings can be modified through various synthetic methodologies.
The use of such scaffolds allows for the systematic exploration of chemical space around a core structure, increasing the probability of identifying compounds with desired biological activities. The synthesis of a library based on this scaffold would likely involve combinatorial chemistry approaches, where different building blocks are systematically combined to generate a large number of diverse, yet related, molecules. The properties of such a library, including its diversity and "drug-likeness," would be carefully designed to maximize its utility in high-throughput screening campaigns. The use of cyclopentitol as a scaffold for creating natural product-like compound libraries has been described, highlighting the value of cyclic systems in drug discovery. nih.gov
Applications as a Building Block in the Synthesis of Complex Natural Product Analogs and Bioinspired Architectures
Natural products are a rich source of inspiration for the development of new therapeutic agents. The structural motifs present in this compound, namely the oxane and cyclopentane (B165970) rings, are found in a wide variety of natural products. For example, the tetrahydropyran (B127337) (oxane) ring is a common feature in polyketide natural products, while the cyclopentane ring is a core component of prostaglandins (B1171923) and certain alkaloids.
The compound this compound could serve as a valuable building block for the synthesis of simplified analogs of complex natural products. By incorporating this pre-formed scaffold, synthetic chemists can significantly shorten the synthetic route to the target molecule. This approach allows for the rapid generation of analogs with modified properties, which can be used to probe the structure-activity relationships of the parent natural product. For instance, cis-4-amino-2-cyclopentene-1-methanol is a key intermediate in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides with potential antiviral activity. nih.govresearchgate.net
The use of this compound and related structures as building blocks in this manner can accelerate the discovery of new biologically active molecules and provide deeper insights into the molecular basis of natural product bioactivity.
Conclusion and Future Research Directions
Synthesis of Key Academic Findings on [4-(cyclopentylmethyl)oxan-4-yl]methanol
A comprehensive review of scientific literature and chemical databases did not yield any specific academic findings for the compound this compound. There are no published studies detailing its synthesis, characterization, or investigation of its chemical or biological properties.
Identification of Unresolved Questions and Emerging Research Avenues
Given the absence of existing research, the entire field of study for this compound remains an unresolved question. Foundational research would be required to address the following:
Synthesis: What are viable and efficient synthetic routes to produce this compound?
Physicochemical Properties: What are its fundamental properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry)?
Chemical Reactivity: How does the interplay of the sterically demanding cyclopentylmethyl group and the reactive methanol (B129727) group at a quaternary center influence its reactivity?
Biological Activity: Does this compound exhibit any noteworthy biological or pharmacological activity?
Material Science Applications: Could the unique sterics and functionality of this molecule lend itself to applications in polymer or material science?
Emerging research avenues would logically begin with the development of a reliable synthetic pathway, followed by thorough characterization.
Prospective Development of Novel Synthetic Methodologies Inspired by This Compound
Without any known synthesis of this compound, it is impossible to discuss the development of novel synthetic methodologies inspired by it. The creation of the quaternary center bearing both a cyclopentylmethyl and a hydroxymethyl group would likely be a key challenge, and any successful synthesis could potentially offer insights into the formation of similarly substituted oxane rings.
Broader Implications for Fundamental Organic Chemistry, Structural Biology, and Chemical Material Science
The potential broader implications of this compound are currently hypothetical. In fundamental organic chemistry , a successful synthesis could contribute to the toolbox for creating sterically hindered quaternary centers. In structural biology , should the molecule be found to have biological activity, its rigid, three-dimensional structure could serve as a scaffold for the design of new therapeutic agents. For chemical material science , its unique structure could be explored as a monomer or additive to create polymers with novel properties. However, all of these potential implications are contingent on future research that has not yet been undertaken or published.
Q & A
Q. What are the optimized synthetic routes for [4-(cyclopentylmethyl)oxan-4-yl]methanol, and how can reaction efficiency be monitored?
The synthesis of structurally related oxan-4-yl methanol derivatives often involves multi-step organic reactions , such as nucleophilic substitution, catalytic hydrogenation, or Pudovick-type cyclization. For example:
- Reflux conditions : A mixture of cyclopentylmethyl halides and oxan-4-yl precursors in ethanol or DMF, catalyzed by anhydrous K₂CO₃ or NaH, can yield the target compound. Reaction completion is typically monitored via TLC or colorimetric changes .
- Recrystallization : Crude products are purified using cold ethanol or methanol, followed by recrystallization to enhance purity (>95%) .
Q. How is the structural identity of this compound confirmed?
Key analytical methods include:
Q. What biological activities have been reported for structurally related oxan-4-yl methanol derivatives?
- Tyrosinase inhibition : Derivatives like (2-substituted phenyl-1,3-dithiolan-4-yl)methanol exhibit IC values <10 μM against mushroom tyrosinase .
- Neuroprotective effects : Analogues such as (3R,5S,7as)-tetrahydro-oxazolo derivatives show protection against β-amyloid-induced neuronal damage at 1–10 μM concentrations .
Advanced Research Questions
Q. What catalytic systems enhance enantioselective synthesis of this compound derivatives?
Q. How do structural modifications impact the biological activity of oxan-4-yl methanol derivatives?
A structure-activity relationship (SAR) study reveals:
Q. What advanced analytical methods resolve challenges in purity assessment of this compound?
- UHPLC with chiral columns : Polysaccharide-based stationary phases (e.g., Chiralpak AD-H) achieve baseline separation of enantiomers (R >1.5) using methanol/acetonitrile gradients .
- HPLC-MS/MS : Quantifies trace impurities (LOQ: 0.1 ppm) and degradation products under accelerated stability testing (40°C/75% RH) .
Q. How can contradictory data on reaction yields be addressed in scale-up synthesis?
Conflicting yields (e.g., 34–70%) may arise from:
- Solvent polarity : Higher yields in DMF vs. ethanol due to improved solubility of intermediates .
- Catalyst loading : Excess KCO (>2 eq.) can promote side reactions; optimization via DoE (Design of Experiments) is recommended .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
